molecular formula C20H17FN4O2 B11230515 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11230515
M. Wt: 364.4 g/mol
InChI Key: ZNCMGVQOIOMEFL-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a 3,4-dimethoxyphenyl group and a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Pyrimidine Ring Construction: The triazole intermediate is then subjected to further cyclization with a suitable precursor to form the pyrimidine ring. This step often requires the use of strong acids or bases and elevated temperatures.

    Introduction of Substituents: The final step involves the introduction of the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups. This can be accomplished through nucleophilic substitution reactions, where the triazolopyrimidine core is reacted with the corresponding halides or other suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the design of polymers, coatings, or other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-Dimethoxyphenyl)-2-(4-chlorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(3,4-Dimethoxyphenyl)-2-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(3,4-Dimethoxyphenyl)-2-(4-bromobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H17FN4O2/c1-26-17-8-5-14(12-18(17)27-2)16-9-10-22-20-23-19(24-25(16)20)11-13-3-6-15(21)7-4-13/h3-10,12H,11H2,1-2H3

InChI Key

ZNCMGVQOIOMEFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F)OC

Origin of Product

United States

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